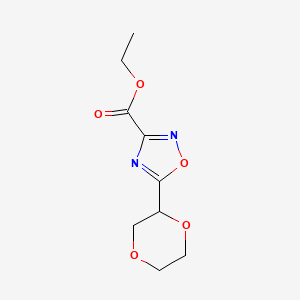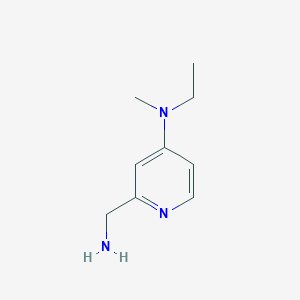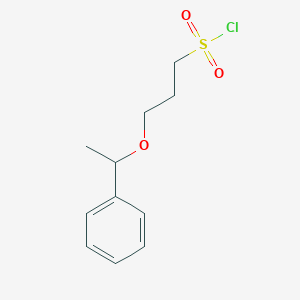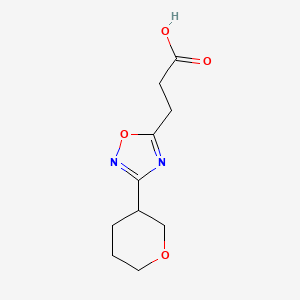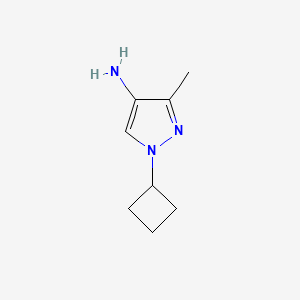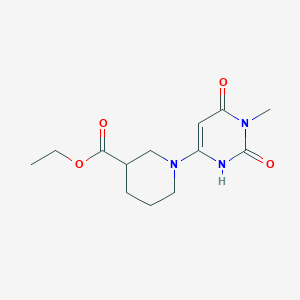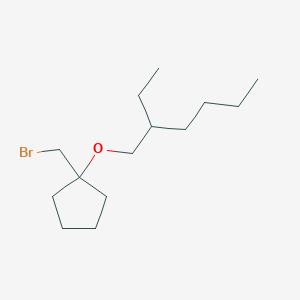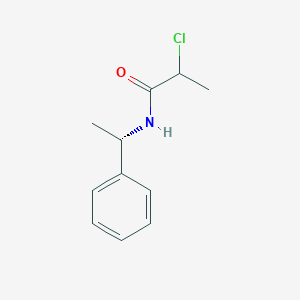
2-Chloro-N-((S)-1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-((S)-1-phenylethyl)propanamide is an organic compound belonging to the amide family It is characterized by the presence of a chloro group, a phenylethyl group, and a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((S)-1-phenylethyl)propanamide typically involves the reaction of (S)-1-phenylethylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization processes can be employed to ensure consistent quality and yield of the final product .
化学反应分析
Types of Reactions
2-Chloro-N-((S)-1-phenylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Reduction: Formation of primary amines.
Oxidation: Formation of ketones or carboxylic acids.
科学研究应用
2-Chloro-N-((S)-1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
作用机制
The mechanism of action of 2-Chloro-N-((S)-1-phenylethyl)propanamide involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to bind to ergosterol in the fungal cell membrane, disrupting membrane integrity and leading to cell death . Additionally, it may inhibit DNA synthesis by targeting thymidylate synthase, thereby preventing cell replication .
相似化合物的比较
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a p-tolyl group instead of a phenylethyl group.
2-Chloro-N-(2-methylphenyl)propanamide: Contains a 2-methylphenyl group instead of a phenylethyl group.
2-Chloro-N-phenylacetamide: Lacks the propanamide backbone and has a simpler structure.
Uniqueness
2-Chloro-N-((S)-1-phenylethyl)propanamide is unique due to its specific stereochemistry and the presence of both a chloro group and a phenylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
596807-99-7 |
|---|---|
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
2-chloro-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C11H14ClNO/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)/t8?,9-/m0/s1 |
InChI 键 |
QSGXOZATHLLEEQ-GKAPJAKFSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)C(C)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


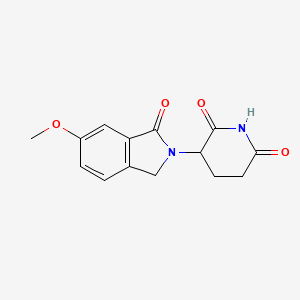
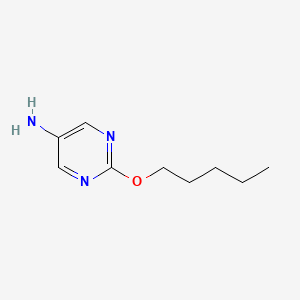
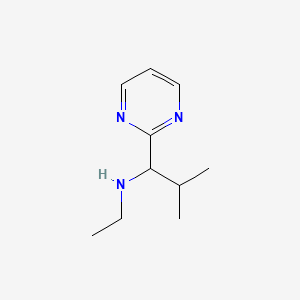
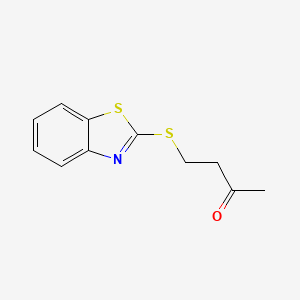
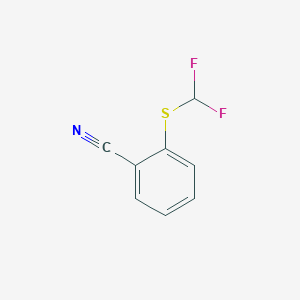
![Tert-butyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B13633551.png)
